Perfluorooctanoic acid

概要

説明

ペルフルオロオクタン酸は、ペンタデカフルオロオクタン酸としても知られており、合成されたパーフルオロ化カルボン酸です。化学プロセスにおける工業用界面活性剤や材料原料として広く知られています。

2. 製法

合成経路と反応条件: ペルフルオロオクタン酸は、通常、電気化学的フッ素化またはテロメリゼーションプロセスによって合成されます。電気化学的フッ素化では、オクタン酸クロリドをフッ化水素酸で処理し、すべての水素原子をフッ素原子に置換します。 その後、生成したアシルフルオリドを加水分解してペルフルオロオクタン酸が生成されます .

工業生産方法: ペルフルオロオクタン酸の工業生産は、完全なフッ素化を確実に行うために、高圧および高温条件を使用することがよくあります。 このプロセスは、有害な副生成物の放出を最小限に抑えながら、大量の化合物を効率的に生産するように設計されています .

準備方法

Synthetic Routes and Reaction Conditions: Perfluorooctanoic acid is typically synthesized through electrochemical fluorination or telomerization processes. In electrochemical fluorination, octanoyl chloride is treated with hydrofluoric acid, replacing all hydrogen atoms with fluorine. The resulting acyl fluoride is then hydrolyzed to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure and high-temperature conditions to ensure complete fluorination. The process is designed to produce large quantities of the compound efficiently while minimizing the release of harmful by-products .

化学反応の分析

反応の種類: ペルフルオロオクタン酸は、酸化、還元、置換などの様々な化学反応を起こします。 強い炭素-フッ素結合のため、分解に非常に抵抗性があり、環境における永続的な汚染物質となっています .

一般的な試薬と条件:

酸化: ペルフルオロオクタン酸は、過マンガン酸カリウムやオゾンなどの強力な酸化剤を用いて、酸性条件下で酸化させることができます。

還元: 還元反応は、通常、水素化リチウムアルミニウムの使用など、高エネルギー条件を必要とします。

主要な生成物: これらの反応から生成される主要な生成物には、様々なフッ素化中間体と、場合によっては脱フッ素化副生成物が含まれます。 特定の生成物は、反応条件と使用される試薬によって異なります .

科学的研究の応用

Introduction to Perfluorooctanoic Acid

This compound (PFOA) is a synthetic chemical belonging to the family of per- and polyfluoroalkyl substances (PFAS). It has been widely used in various industrial applications and consumer products due to its unique chemical properties, such as resistance to heat, water, and oil. However, PFOA is persistent in the environment and has raised significant health concerns, leading to its phased-out production in many countries. This article explores the applications of PFOA, highlighting its industrial uses, health implications, and case studies that illustrate its impact.

Industrial Manufacturing

PFOA is primarily used in the production of fluoropolymers like polytetrafluoroethylene (PTFE), which is known for its non-stick properties. This application has made PFOA prevalent in cookware and industrial coatings . The chemical's ability to withstand high temperatures makes it valuable in industries requiring durable materials.

Consumer Products

In consumer goods, PFOA has been widely used in products such as water-repellent clothing, stain-resistant carpets, and food packaging materials. Its presence in these products raises concerns about leaching into food or the environment, leading to increased scrutiny from regulatory bodies .

Firefighting Foams

PFOA is a key ingredient in firefighting foams used for suppressing flammable liquid fires. The effectiveness of these foams has made them standard in emergency response situations; however, their environmental persistence poses risks of contamination .

Textile Treatments

The textile industry employs PFOA for enhancing fabric performance through water and stain resistance. This application contributes to consumer convenience but also raises questions regarding long-term exposure risks .

Medical Devices

PFOA's unique properties make it suitable for specific medical applications, including coatings on devices that require biocompatibility. However, the safety of these applications is under investigation due to potential health risks associated with PFOA exposure .

Health Implications of this compound

Research has increasingly focused on the health effects associated with PFOA exposure. Notable findings include:

- Cancer Risks : Epidemiological studies have linked PFOA exposure to various cancers, including kidney, testicular, prostate, and ovarian cancers . A cohort study involving workers exposed to PFOA revealed elevated mortality rates from kidney cancer and other diseases .

- Cholesterol Levels : Increased serum levels of PFOA have been associated with elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol . This correlation raises concerns about cardiovascular health among exposed populations.

- Immune System Effects : Animal studies have indicated that PFOA may impair immune function, leading to increased susceptibility to infections and other health issues .

Case Studies

- DuPont Chemical Plant Study : A comprehensive study involving 5,791 workers at a DuPont facility revealed significant associations between high serum levels of PFOA and increased mortality from various cancers including kidney cancer (SMR = 3.11) and diabetes mellitus (SMR = 1.90) .

- Longitudinal Studies : Research tracking individuals over time has shown a consistent link between elevated PFOA levels and adverse health outcomes such as hyperuricemia and chronic kidney disease .

- IARC Classification : The International Agency for Research on Cancer classified PFOA as carcinogenic to humans based on extensive literature reviews that highlighted its potential links to cancer development .

作用機序

ペルフルオロオクタン酸は、主にタンパク質や細胞経路との相互作用を通じて作用を発揮します。酸性ヘッドグループは、血清アルブミンや肝臓脂肪酸結合タンパク質などの、脂肪酸またはホルモン基質を有するタンパク質への結合を可能にします。 また、ペルオキシソーム増殖因子活性化受容体アルファ (PPARα) などの核内受容体とも相互作用し、脂質代謝やその他の細胞プロセスに影響を与えます .

類似化合物:

- ペルフルオロオクタンスルホン酸 (PFOS)

- ペルフルオロノナン酸 (PFNA)

- ペルフルオロオクタンスルホンアミド (PFOSA)

- トリフルオロ酢酸 (TFA)

比較: ペルフルオロオクタン酸は、特定の鎖長とカルボン酸基の存在により、その化学的性質や環境挙動に影響を与えるため、特徴的です。 スルホン酸基を持つペルフルオロオクタンスルホン酸と比較して、ペルフルオロオクタン酸はより疎水性が高く、タンパク質への結合親和性が異なります .

類似化合物との比較

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorononanoic acid (PFNA)

- Perfluorooctanesulfonamide (PFOSA)

- Trifluoroacetic acid (TFA)

Comparison: Perfluorooctanoic acid is unique due to its specific chain length and the presence of a carboxylic acid group, which influences its chemical properties and environmental behavior. Compared to perfluorooctanesulfonic acid, which has a sulfonic acid group, this compound is more hydrophobic and has different binding affinities to proteins .

生物活性

Perfluorooctanoic acid (PFOA) is a synthetic perfluoroalkyl acid (PFAS) that has garnered attention due to its persistence in the environment and potential adverse health effects. This article delves into the biological activity of PFOA, focusing on its toxicological effects, mechanisms of action, epidemiological associations, and case studies.

Toxicological Profile

PFOA has been shown to exert various biological effects primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism is linked to several toxicological outcomes:

- Hepatotoxicity : PFOA is known to cause liver enlargement (hepatomegaly) and alterations in lipid metabolism. Studies indicate that PFOA exposure leads to increased liver size and changes in liver enzyme activities, suggesting a disruption in normal hepatic function .

- Immunotoxicity : Research indicates that PFOA can induce immunosuppression and chronic inflammation. It has been associated with decreased antibody responses and altered T-cell dynamics, which may contribute to increased susceptibility to infections and other diseases .

- Carcinogenic Potential : Animal studies have linked PFOA exposure to tumors in the liver, pancreas, and testicles. Epidemiological studies among workers exposed to PFOA have suggested associations with kidney cancer and testicular cancer .

The biological activity of PFOA can be attributed to several key mechanisms:

- Peroxisome Proliferation : PFOA activates PPARα, leading to peroxisome proliferation in the liver. This activation is associated with alterations in lipid metabolism and has been proposed as a mechanism for tumor induction in rodents .

- Oxidative Stress : Exposure to PFOA has been linked to oxidative DNA damage, which may contribute to its carcinogenic potential. Increased levels of biomarkers for oxidative stress have been observed following exposure .

- Metabolic Disruption : PFOA affects various metabolic pathways, including those involved in amino acid and lipid metabolism. For instance, significant alterations in neurotransmitter levels have been noted in animal studies, indicating potential neurobehavioral effects .

Epidemiological Evidence

Epidemiological studies provide important insights into the health effects associated with PFOA exposure:

- A cohort study involving workers at a DuPont facility found elevated mortality rates for certain cancers, including kidney cancer (adjusted odds ratio [AOR] = 2.0) and testicular cancer (AOR = 2.8) among those with high serum levels of PFOA .

- A systematic review categorized evidence linking PFOA exposure to various health outcomes, identifying sufficient evidence for associations with decreased antibody responses, dyslipidemia, and increased risk of kidney cancer .

Case Studies

Several case studies highlight the impact of PFOA exposure on human health:

- West Virginia Community Study : This study examined the health effects of water contaminated with PFOA. Findings indicated no significant association with diabetes but highlighted increased risks for renal disease among exposed individuals .

- NCI Nested Case-Control Study : This investigation assessed serum PFAS concentrations among women diagnosed with ovarian and endometrial cancers. The study aims to elucidate the relationship between PFAS exposure and cancer risk using serological data collected prior to diagnosis .

Summary of Health Outcomes Associated with PFOA

| Health Outcome | Evidence Level |

|---|---|

| Kidney Cancer | Sufficient evidence |

| Testicular Cancer | Limited/suggestive evidence |

| Liver Enzyme Alterations | Limited/suggestive evidence |

| Dyslipidemia | Sufficient evidence |

| Decreased Antibody Response | Sufficient evidence |

| Pregnancy-Induced Hypertension | Limited/suggestive evidence |

特性

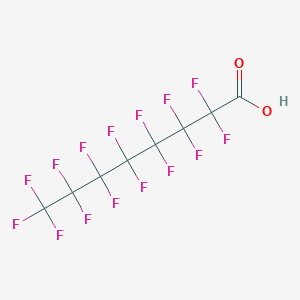

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGREZUHAYWORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O2 | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt) | |

| Record name | Perfluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8031865 | |

| Record name | Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR. | |

| Record name | Perfluorooctanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °C, 189 °C | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.792 g/mL at 20 °C, 1.79 g/cm³ | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluorooctanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFOA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Mechanism of Action |

Perfluorooctanoic acid (PFOA) has been shown to cause hepatotoxicity and other toxicological effects. Though PPARalpha activation by PFOA in the liver has been well accepted as an important mechanism of PFOA-induced hepatotoxicity, several pieces of evidence have shown that the hepatotoxic effects of PFOA may not be fully explained by PPARalpha activation. In this study, we observed autophagosome accumulation in mouse livers as well as HepG2 cells after PFOA exposure. Further in vitro study revealed that the accumulation of autophagosomes was not caused by autophagic flux stimulation. In addition, we observed that PFOA exposure affected the proteolytic activity of HepG2 cells while significant dysfunction of lysosomes was not detected. Quantitative proteomic analysis of crude lysosomal fractions from HepG2 cells treated with PFOA revealed that 54 differentially expressed proteins were related to autophagy or vesicular trafficking and fusion. The proteomic results were further validated in the cells in vitro and livers in vivo after PFOA exposure, which implied potential dysfunction at the late stage of autophagy. However, in HepG2 cells, it seemed that further inhibition of autophagy did not significantly alter the effects of PFOA on cell viability. Although these findings demonstrate that PFOA blocked autophagy and disturbed intracellular vesicle fusion in the liver, the changes in autophagy were observed only at high cytotoxic concentrations of PFOA, suggesting that autophagy may not be a primary target or mode of toxicity. Furthermore, since altered liver autophagy was not observed at concentrations of PFOA associated with human exposures, the relevance of these findings must be questioned., ...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms., ...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ..., To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ..., For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

335-67-1 | |

| Record name | Perfluorooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947VD76D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

54.3 °C, 52-54 °C | |

| Record name | Perfluorooctanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROOCTANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1613 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。